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molecular formula C11H15NO2S B1503045 Tert-butyl 2-(1,3-thiazol-4-ylmethyl)prop-2-enoate

Tert-butyl 2-(1,3-thiazol-4-ylmethyl)prop-2-enoate

Cat. No. B1503045
M. Wt: 225.31 g/mol
InChI Key: FUSMBJNHBXOYLE-UHFFFAOYSA-N
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Patent
US07354925B2

Procedure details

To a stirred solution of tert-butyl 2-(diethoxyphosphoryl)-3-(1,3-thiazol-4-yl)propanoate (step 1, 7.17 g, 20.5 mmol) in tetrahydrofuran (100 mL) was added sodiumhydride (60% dispersion in mineral oil, 820 mg, 20.5 mmol) at 0° C. under nitrogen. After 10 min, to the mixture was added paraformaldehyde (1.85 g, 61.5 mmol) and the mixture was stirred at room temperature for 45 min. The mixture was quenched with aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The combined organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (3/1) to afford 4.25 g (92%) of the title compound as a colorless oil:
Name
tert-butyl 2-(diethoxyphosphoryl)-3-(1,3-thiazol-4-yl)propanoate
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
C(OP([CH:9]([CH2:17][C:18]1[N:19]=[CH:20][S:21][CH:22]=1)[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])(OCC)=O)C.[H-].[Na+].[CH2:25]=O>O1CCCC1>[S:21]1[CH:22]=[C:18]([CH2:17][C:9](=[CH2:25])[C:10]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:11])[N:19]=[CH:20]1 |f:1.2|

Inputs

Step One
Name
tert-butyl 2-(diethoxyphosphoryl)-3-(1,3-thiazol-4-yl)propanoate
Quantity
7.17 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)C(C(=O)OC(C)(C)C)CC=1N=CSC1
Name
Quantity
820 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.85 g
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with aqueous sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (3/1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S1C=NC(=C1)CC(C(=O)OC(C)(C)C)=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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